tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a pyridine ring substituted with a diisopropylamino group at the 6-position and a tert-butyl carbamate protecting group. Its molecular architecture combines a nitrogen-containing piperidine ring, a pyridine moiety, and bulky diisopropylamino and tert-butyl substituents.
Synthesis typically involves multi-step reactions, including piperidine ring formation, pyridine substitution, and tert-butyl carboxylate protection. The compound’s structural complexity allows interactions with biological targets such as neurotransmitter receptors or enzymes, suggesting applications in neuropharmacology and medicinal chemistry .
Properties
Molecular Formula |
C21H35N3O2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
tert-butyl 2-[6-[di(propan-2-yl)amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H35N3O2/c1-15(2)24(16(3)4)19-12-11-17(14-22-19)18-10-8-9-13-23(18)20(25)26-21(5,6)7/h11-12,14-16,18H,8-10,13H2,1-7H3 |
InChI Key |
AQESWKWTXXYMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-(6-(diisopropylamino)pyridin-3-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Research: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Amino vs. Diisopropylamino Substitutions
- tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate Structural Difference: Replaces the diisopropylamino group with a primary amino (-NH₂) group. Impact: Reduced lipophilicity and CNS activity due to the loss of bulky isopropyl groups. This limits its ability to cross the blood-brain barrier .
- tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate Structural Difference: Diethylamino (-N(CH₂CH₃)₂) instead of diisopropylamino (-N(CH(CH₃)₂)₂).
Heterocyclic Core Modifications
- tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl) pyrrolidine-1-carboxylate** Structural Difference: Pyrrolidine (5-membered ring) instead of piperidine (6-membered ring). Pyrrolidine derivatives often exhibit distinct pharmacokinetic profiles due to altered ring strain and hydrogen-bonding capacity .
Functional Group Replacements
- tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate Structural Difference: Cyclohexylthio (-S-cyclohexyl) instead of diisopropylamino. Impact: Introduces sulfur-based nucleophilicity, enhancing interactions with cysteine-rich enzyme active sites. The cyclohexyl group increases hydrophobicity, favoring membrane-bound targets .
- tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate Structural Difference: Bromine atom replaces the diisopropylamino group. Impact: Bromine serves as a leaving group or site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. Lacks the tertiary amine’s basicity, altering solubility and electronic properties .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Diisopropylamino > Diethylamino > Amino derivatives. Higher lipophilicity correlates with improved membrane permeability and CNS bioavailability .
- Metabolic Stability: Diisopropylamino and tert-butyl groups resist oxidative metabolism, extending half-life compared to primary amino or brominated analogs .
- Solubility: Amino and brominated derivatives exhibit higher aqueous solubility due to polar groups, limiting their use in CNS applications .
Biological Activity
tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 292.38 g/mol. Its structure features a piperidine ring substituted with a pyridine moiety and a tert-butyl ester, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The diisopropylamino group suggests potential activity at adrenergic or dopaminergic receptors, which are critical in modulating neuropsychiatric conditions.
Antimicrobial Activity
One study evaluated the antimicrobial properties of related piperidine derivatives, revealing that certain modifications can enhance activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were measured, indicating that structural variations significantly influence efficacy against pathogens like Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Strong |
| Compound B | 4 | Moderate |
| This compound | TBD | TBD |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For example, derivatives with similar structural motifs have shown promise in modulating serotonin and dopamine pathways, which are crucial for managing conditions such as depression and anxiety.
Case Studies
Case Study 1: Antitubercular Activity
A recent investigation into piperidine derivatives demonstrated that certain compounds exhibited significant antitubercular activity, with MIC values comparable to established treatments. The study emphasized the importance of the piperidine ring's substitution pattern in enhancing activity against resistant strains of M. tuberculosis.
Case Study 2: Neurotransmitter Modulation
In another study focusing on neuropharmacological properties, compounds structurally similar to this compound were assessed for their ability to modulate neurotransmitter release in vitro. Results indicated a dose-dependent increase in dopamine release, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
